molecular formula C13H30N3O4PS B14535611 S-[2-({6-[(tert-Butylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate CAS No. 62220-05-7

S-[2-({6-[(tert-Butylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate

Cat. No.: B14535611
CAS No.: 62220-05-7
M. Wt: 355.44 g/mol
InChI Key: ACSSTLPFMATYGA-UHFFFAOYSA-N
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Description

S-[2-({6-[(tert-Butylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate is a complex organic compound with the molecular formula C13H30N3O4PS. It contains a phosphorothioate group, which is a phosphorus atom bonded to a sulfur atom and three oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-({6-[(tert-Butylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate typically involves multiple steps. One common method includes the reaction of tert-butylcarbamoyl chloride with 6-aminohexylamine to form an intermediate. This intermediate is then reacted with 2-aminoethyl phosphorothioate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

S-[2-({6-[(tert-Butylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphorothioate group can yield phosphorothioate oxides, while nucleophilic substitution can result in various substituted derivatives .

Scientific Research Applications

S-[2-({6-[(tert-Butylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of S-[2-({6-[(tert-Butylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate involves its interaction with specific molecular targets. The phosphorothioate group can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest its potential in modulating enzyme activities and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphorothioate derivatives and aminoethyl phosphorothioates. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .

Uniqueness

What sets S-[2-({6-[(tert-Butylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

62220-05-7

Molecular Formula

C13H30N3O4PS

Molecular Weight

355.44 g/mol

IUPAC Name

2-[6-(tert-butylcarbamoylamino)hexylamino]ethylsulfanylphosphonic acid

InChI

InChI=1S/C13H30N3O4PS/c1-13(2,3)16-12(17)15-9-7-5-4-6-8-14-10-11-22-21(18,19)20/h14H,4-11H2,1-3H3,(H2,15,16,17)(H2,18,19,20)

InChI Key

ACSSTLPFMATYGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NCCCCCCNCCSP(=O)(O)O

Origin of Product

United States

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